N-(4-cyanophenyl)-4-propoxybenzamide
Description
N-(4-cyanophenyl)-4-propoxybenzamide is a benzamide derivative characterized by a 4-propoxy substituent on the benzamide moiety and a cyano group at the para position of the aniline ring.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-11-21-16-9-5-14(6-10-16)17(20)19-15-7-3-13(12-18)4-8-15/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYHHDLUBSEPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares N-(4-cyanophenyl)-4-propoxybenzamide with structurally related benzamide derivatives:
| Compound Name | Substituents (Benzamide/Aniline) | Molecular Formula | Key Electronic Effects |
|---|---|---|---|
| This compound | 4-propoxy / 4-cyano | C₁₇H₁₆N₂O₂ | Strong -CN (electron-withdrawing), -OPr (electron-donating) |
| N-(4-Aminophenyl)-2-propoxybenzamide | 2-propoxy / 4-amino | C₁₆H₁₈N₂O₂ | -NH₂ (electron-donating), positional isomerism (2- vs. 4-OPr) |
| N-[4-(Allyloxy)phenyl]-4-chlorobenzamide | 4-chloro / 4-allyloxy | C₁₆H₁₄ClNO₂ | -Cl (electron-withdrawing), allyloxy (sterically bulky) |
| N-(4-Methoxyphenyl)benzenesulfonamide | 4-methoxy / sulfonamide | C₁₃H₁₃NO₃S | -OCH₃ (electron-donating), sulfonamide (polar, acidic) |
Key Observations :
- Positional Isomerism: The 4-propoxy group in the target compound vs. 2-propoxy in N-(4-Aminophenyl)-2-propoxybenzamide may alter molecular conformation, affecting solubility and target affinity .
Challenges and Advantages
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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